molecular formula C9H7FN2O B1343717 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-63-5

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Katalognummer: B1343717
CAS-Nummer: 1000340-63-5
Molekulargewicht: 178.16 g/mol
InChI-Schlüssel: GIVSRRPYMYSITR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-fluoro-7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVSRRPYMYSITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=C(NN=C12)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Structure Elucidation of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents, particularly kinase inhibitors.[1][2] The strategic introduction of fluorine atoms and reactive functional groups, such as a carbaldehyde, can significantly modulate a molecule's physicochemical properties and provide a versatile handle for further synthetic elaboration.[1][3] This technical guide provides an in-depth, multi-faceted strategy for the definitive structure elucidation of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde, a novel heterocyclic compound. We will detail the logical workflow, from a plausible synthetic route to the rigorous analysis of spectroscopic data, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic molecules.

Introduction: The Significance of the Target Molecule

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in several FDA-approved drugs like Axitinib and Pazopanib.[2][4] Its unique hydrogen bonding capabilities make it an excellent scaffold for interacting with biological targets.[4] The specific substitutions on our target molecule are of particular interest:

  • 4-Fluoro Substitution: The fluorine atom at the C4 position is expected to alter the electronic properties of the benzene ring, potentially enhancing metabolic stability and modulating the pKa of the N1-H proton.[3]

  • 7-Methyl Substitution: The methyl group at C7 provides a point of steric differentiation and can influence the molecule's orientation within a binding pocket.

  • 3-Carbaldehyde Group: The aldehyde at the C3 position is a crucial synthetic intermediate. It allows for a wide range of subsequent chemical transformations, such as Wittig reactions, reductive aminations, and the formation of other heterocyclic rings, making it a key building block for creating libraries of diverse compounds.[4]

Given these features, the unambiguous confirmation of the structure of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde is paramount for its use in any research or development pipeline.

Proposed Synthetic Route: Vilsmeier-Haack Formylation

To perform a structure elucidation, one must first possess the molecule. A highly effective and well-documented method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent.[7] The indazole ring system is sufficiently activated to undergo this electrophilic substitution, typically at the C3 position.[5]

Experimental Protocol: Synthesis
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while stirring vigorously, ensuring the internal temperature does not exceed 10 °C.[8] Allow the mixture to stir at 0 °C for 30 minutes, during which the chloroiminium salt (Vilsmeier reagent) forms.

  • Formylation Reaction: Dissolve the precursor, 4-fluoro-7-methyl-1H-indazole (1.0 equiv.), in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium species to the desired aldehyde.[8]

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The product may precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.[8]

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde.

The Elucidation Workflow: A Multi-Spectroscopic Approach

The definitive confirmation of the molecular structure requires converging evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation cluster_nmr NMR Toolkit Syn Proposed Compound: 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern Syn->MS Provides M.W. IR Infrared (IR) Spectroscopy - Functional Groups Syn->IR Confirms Groups NMR NMR Spectroscopy - Connectivity & Environment Syn->NMR Defines Skeleton Final Final Structure Confirmation MS->Final IR->Final H1_NMR ¹H NMR C13_NMR ¹³C & DEPT NMR F19_NMR ¹⁹F NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC NMR->Final

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Expertise: High-Resolution Mass Spectrometry (HRMS) is the first crucial step. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a self-validating system; an observed mass that matches the theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental composition.

Protocol:

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, using an appropriate ionization technique (e.g., Electrospray Ionization, ESI).

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analyze the data to determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical value calculated for C₉H₇FN₂O + H⁺.

Expected Data & Interpretation:

ParameterTheoretical ValueExpected Observation
Molecular Formula C₉H₇FN₂O
Monoisotopic Mass 178.05425 u
[M+H]⁺ Exact Mass 179.06203 uA measured mass of 179.0620 ± 0.0009 (within 5 ppm)

The presence of a single fluorine atom and two nitrogen atoms will also generate a characteristic isotopic pattern that should match the theoretical distribution, further validating the elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[9] The vibrational frequencies of specific bonds provide a diagnostic "fingerprint." For our target, we are looking for definitive evidence of the N-H bond of the indazole, the C=O bond of the aldehyde, and the C-F bond.

Protocol:

  • Place a small amount of the solid, purified sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquire the spectrum, typically over the range of 4000-600 cm⁻¹.

  • Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.

Expected Data & Interpretation:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)[9][10]Rationale
Indazole N-HN-H Stretch3200 - 3000 (Broad)Characteristic of N-H stretching in a heterocyclic ring.
Aldehyde C-HC-H Stretch~2850 and ~2750The presence of two distinct, weaker bands (Fermi doublet) is highly diagnostic for an aldehyde C-H.
Aldehyde C=OC=O Stretch1690 - 1670Conjugation with the aromatic indazole ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).
Aromatic RingC=C Stretch1600 - 1450Multiple sharp bands are expected, characteristic of the aromatic system.
FluoroaromaticC-F Stretch1250 - 1100A strong absorption band in this region is indicative of the aryl-fluoride bond.

The observation of all these key bands provides strong, corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[11] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unequivocal assignment.[11][12]

Protocol:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The HMBC experiment, optimized for 2- and 3-bond couplings (~8 Hz), is particularly critical for establishing long-range connectivity.[11]

Expected Data & Interpretation:

¹H NMR (400 MHz, DMSO-d₆):

ProtonPredicted δ (ppm)MultiplicityIntegrationRationale & Key Couplings
NH -1~14.0broad singlet1HThe acidic proton of the indazole, often broad due to exchange. Its high chemical shift is characteristic.[13]
H CO-3~10.1singlet1HDiagnostic aldehyde proton, shifted far downfield. Expected to show a long-range HMBC correlation to C3.[14]
H -5~7.8dd1HCoupled to H-6 (³JHH ≈ 9 Hz) and F-4 (⁴JHF ≈ 5 Hz).
H -6~7.2t1HCoupled to H-5 and F-4, appearing as an apparent triplet or doublet of doublets due to similar J-couplings.
CH₃ -7~2.6singlet3HAromatic methyl group. Expected to show HMBC correlations to C-7, C-7a, and C-6.

¹³C NMR & DEPT-135 (101 MHz, DMSO-d₆):

CarbonPredicted δ (ppm)DEPT-135Rationale & Key Couplings
C HO-3~185.0+ (CH)Aldehyde carbonyl carbon.
C -4~155.0C (d)Carbon directly attached to fluorine, shows a large ¹JCF coupling (~250 Hz).
C -7a~142.0CQuaternary carbon at the ring junction.
C -3a~140.0CQuaternary carbon at the ring junction.
C -3~135.0CCarbon bearing the aldehyde group.
C -6~125.0+ (CH)Aromatic methine.
C -5~115.0+ (CH, d)Aromatic methine, shows a ²JCF coupling (~20 Hz).
C -7~112.0C (d)Carbon bearing the methyl group, shows a ³JCF coupling (~4 Hz).
C H₃-7~15.0+ (CH₃)Methyl carbon.

¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected around -120 to -130 ppm . It may appear as a multiplet due to couplings with H-5 and H-6.

2D NMR: Connecting the Pieces

The true power of NMR lies in 2D correlation experiments which link the 1D spectra together.

G a b c d e e->d COSY f g h h->g HMBC i i->c HMBC j k k->d HMBC k->e HMBC

Caption: Key COSY and HMBC correlations for structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between H-5 and H-6 , confirming their adjacency on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link the ¹H and ¹³C assignments for H-5/C-5, H-6/C-6, the aldehyde H/C, and the methyl H/C.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most informative experiment for piecing together the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons. Trustworthiness: The network of HMBC correlations provides a self-validating map of the molecule. Key expected correlations that would unequivocally confirm the 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde structure include:

    • Aldehyde Proton (H-3) → C-3 and C-3a: Confirms the position of the aldehyde group.

    • Methyl Protons (H₃-7) → C-7, C-7a, and C-6: Locks the position of the methyl group at C7 and confirms its proximity to C6.

    • Aromatic Proton H-5 → C-4, C-7, and C-3a: Links the aromatic ring to the pyrazole ring and confirms the position of the fluorine atom at C4.

    • Aromatic Proton H-6 → C-4, C-7a, and C-5: Provides further confirmation of the ring system's connectivity.

Conclusion

The structure elucidation of a novel molecule like 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By starting with a logical synthesis and proceeding through a rigorous spectroscopic analysis—beginning with HRMS to establish the molecular formula, followed by IR to identify functional groups, and culminating in a comprehensive suite of NMR experiments to map the atomic connectivity—one can achieve an unambiguous and definitive structural assignment. The workflow and expected data presented in this guide provide a robust framework for researchers to confidently characterize this and other complex heterocyclic compounds, ensuring the scientific integrity of their subsequent research and development efforts.

References

  • ResearchGate. (n.d.). Structure of our indazole derivatives. Retrieved February 14, 2026, from [Link]

  • Silva, A. M. G., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(9), 7595-7619. Available from: [Link]

  • SciSpace. (n.d.). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved February 14, 2026, from [Link]

  • IJCSR. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved February 14, 2026, from [Link]

  • Journal of the American Chemical Society. (1951). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Retrieved February 14, 2026, from [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2024). Interpretation of IR spectrum of compound 1N2a. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved February 14, 2026, from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved February 14, 2026, from [Link]

  • Austin Publishing Group. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved February 14, 2026, from [Link]

  • Rsc.org. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved February 14, 2026, from [Link]

  • Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12595-12602. Available from: [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865. Available from: [Link]

Sources

Methodological & Application

Strategic Utilization of 4-Fluoro-7-Methyl-1H-Indazole-3-Carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-KIN-4F7M-03

Executive Summary & Scientific Rationale

The indazole scaffold is a "privileged structure" in oncology, serving as the core pharmacophore for approved kinase inhibitors like Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR), and Entrectinib (TRK/ROS1).

This guide focuses on a highly specific, high-value intermediate: 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde . This tri-substituted core represents a sophisticated tool for "scaffold hopping" and fine-tuning selectivity profiles in Type I and Type II kinase inhibitors.

The "4-F / 7-Me" Synergistic Effect

The specific substitution pattern of this molecule is not accidental; it addresses two critical failure modes in drug discovery: Metabolic Stability and Selectivity .

SubstituentPositionPhysicochemical FunctionBiological Consequence
Fluorine C-4Electronic Modulation: Lowers the pKa of the N-1 proton (if unsubstituted) and reduces electron density on the benzene ring.Metabolic Armor: Blocks Cytochrome P450-mediated oxidation at the electron-rich C-4 position. Enhances hydrophobic interactions in the ATP-binding pocket.
Methyl C-7Steric Control: Introduces a "magic methyl" effect.Conformational Lock: Restricts the rotation of the inhibitor within the active site, often forcing a specific dihedral angle that matches the target kinase while clashing with off-target kinases (selectivity filter).
Aldehyde C-3Synthetic Handle: Highly reactive electrophile.Divergence Point: Enables rapid library generation via reductive amination, Wittig olefination, or Knoevenagel condensation to attach "tail" moieties that reach the solvent front.

Synthesis Protocol: The "Nitrosative Cyclization" Route

While Vilsmeier-Haack formylation of an existing indazole is possible, it is often low-yielding due to regioselectivity issues (N-1 vs N-2 formylation). The authoritative industrial route utilizes the nitrosation of the corresponding indole. This method is safer, scalable, and regioselective.

Workflow Diagram (DOT)

SynthesisWorkflow Indole Precursor: 4-Fluoro-7-Methylindole Reagents Reagents: NaNO2, aq. HCl, DMF (Nitrosative Cyclization) Indole->Reagents Intermediate Intermediate: N-Nitroso Species Reagents->Intermediate 0°C, 30 min Product Target: 4-Fluoro-7-Methyl-1H- indazole-3-carbaldehyde Intermediate->Product Ring Contraction RT, 4-12 h Downstream Application: Reductive Amination (Kinase Library) Product->Downstream NaBH(OAc)3, Amine

Figure 1: Optimized Nitrosative Cyclization Pathway converting indole precursors to the indazole-3-aldehyde scaffold.

Protocol A: Synthesis of 4-Fluoro-7-Methyl-1H-Indazole-3-Carbaldehyde

Objective: Convert 4-fluoro-7-methylindole into the target indazole aldehyde with >85% purity.

Reagents:

  • 4-Fluoro-7-methylindole (1.0 eq)

  • Sodium Nitrite (NaNO₂, 4.0 eq)

  • Hydrochloric Acid (6N HCl)

  • Dimethylformamide (DMF) - Anhydrous not required, but preferred.

  • Ethyl Acetate (EtOAc) for extraction.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve NaNO₂ (4.0 eq) in a minimum volume of water. Add this to a flask containing DMF (approx. 5 mL per mmol of indole).

  • Acidification: Cool the NaNO₂/DMF solution to 0°C (ice bath). Dropwise add 6N HCl (approx. 5-6 eq). Caution: NOₓ gas evolution may occur; perform in a fume hood.

  • Addition: Dissolve 4-fluoro-7-methylindole in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes via a syringe pump or addition funnel.

    • Why? Slow addition prevents the polymerization of the electron-rich indole before cyclization can occur.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 6–12 hours.

    • Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The indole spot will disappear, and a more polar, UV-active aldehyde spot will appear.

  • Work-up:

    • Dilute the reaction mixture with ice-cold water (5x reaction volume).

    • Extract with EtOAc (3x).[1][2]

    • Wash organic layers with Brine (saturated NaCl) to remove DMF.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexane -> 40% EtOAc/Hexane.

    • Expected Yield: 65–80%.

    • Appearance: Typically a pale yellow to off-white solid.

Application Protocol: "Tail" Attachment via Reductive Amination

The 3-carbaldehyde is the "anchor point" for the solvent-exposed tail of the kinase inhibitor. This tail is crucial for ADME properties (solubility) and interacting with the hinge region or ribose pocket.

Protocol B: Rapid Library Generation (Reductive Amination)

Objective: Attach a solubilizing amine (e.g., N-methylpiperazine) to the scaffold.

Reagents:

  • 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde (1.0 eq)

  • Amine Partner (e.g., 1-Methylpiperazine, Morpholine) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a vial, dissolve the aldehyde (1.0 eq) and the amine partner (1.2 eq) in DCE. Add catalytic Acetic Acid. Stir at RT for 1 hour.

    • Checkpoint: Formation of the imine intermediate is often visible (slight color change) or detectable by LCMS.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Why STAB? It is a mild reducing agent that reduces the imine selectively without reducing the aldehyde (if any remains) or the indazole double bonds.

  • Completion: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.

  • Isolation: Extract with DCM. Pass through a phase separator or dry over MgSO₄.

  • Validation: Evaporate solvent. Analyze crude purity by LCMS.

    • Target Mass: [M+H]⁺ = Aldehyde MW + Amine MW - 16 (Oxygen).

Analytical Validation & Quality Control

To ensure the integrity of the kinase inhibitor synthesis, the intermediate must meet specific criteria.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Aldehyde Proton: Singlet at ~10.2–10.4 ppm.Indazole NH: Broad singlet >13 ppm (exchangeable).Methyl: Singlet at ~2.5–2.7 ppm.Coupling: Distinct F-H coupling patterns on the benzene ring.
Purity HPLC (UV 254 nm)>95% Area Under Curve (AUC).
Fluorine Content ¹⁹F-NMRSingle peak (check for defluorinated impurities).

References

  • BenchChem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide and related intermediates. (Accessed 2023). Link

  • Lippmann, P. et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2014, 4, 637-641. Link

  • PubChem. Compound Summary: 4-Fluoro-1H-indazole.[3] National Library of Medicine. Link

  • Youssif, B.G.M. et al. "Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism." Bioorganic Chemistry, 2022.[4] Link

  • ChemScene. Product Data: 4-Fluoro-1-methyl-1H-indazole.[5]Link

Sources

Application Note: High-Throughput Screening Strategies for 4-Fluoro-7-Methyl-1H-Indazole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] The specific derivative 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde represents a high-value building block for diversity-oriented synthesis (DOS).[2][3]

  • The 3-Carbaldehyde Handle: Provides a reactive site for rapid library generation via reductive amination, Knoevenagel condensation, or Wittig olefination.

  • The 4-Fluoro Substituent: Modulates pKa and metabolic stability while offering unique electrostatic interactions with the kinase hinge region.[3]

  • The 7-Methyl Group: Induces restricted conformation and fills hydrophobic pockets (e.g., the gatekeeper region) in target proteins.

This guide details a High-Throughput Screening (HTS) workflow designed to identify potent kinase inhibitors from libraries derived from this specific scaffold. We focus on a dual-stage screening approach: a biochemical TR-FRET primary screen followed by a phenotypic cell viability secondary screen.[2][3]

Experimental Workflow Overview

The following diagram illustrates the critical path from library generation to hit validation.

HTS_Workflow Library Library Synthesis (Reductive Amination) QC QC & Plating (Echo 550 Acoustic) Library->QC 10 mM DMSO Stocks Primary Primary Screen (TR-FRET Kinase Assay) QC->Primary 384/1536-well Transfer Analysis Data Analysis (Z-Factor & Hit Calling) Primary->Analysis Raw RFU Data Secondary Secondary Screen (CellTiter-Glo Viability) Analysis->Secondary Hits > 3σ HitVal Hit Validation (IC50 & Selectivity) Secondary->HitVal Confirmed Actives

Figure 1: Integrated HTS workflow for indazole-3-carbaldehyde derivative libraries.

Primary Screen: TR-FRET Kinase Assay[2][3]

Objective: To identify compounds that inhibit the catalytic activity of a representative tyrosine kinase (e.g., VEGFR2 or FGFR1) via ATP competition. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-labeled antibody and a fluorescent tracer (e.g., Alexa Fluor 647).[2][3]

Assay Principle

The assay measures the phosphorylation of a biotinylated peptide substrate.[3]

  • Reaction: Kinase transfers

    
    -phosphate from ATP to the substrate.[3]
    
  • Detection: A Eu-labeled anti-phosphotyrosine antibody binds the phosphorylated product.[3] Streptavidin-XL665 binds the biotinylated peptide.[2][3]

  • Signal: When in proximity, Eu (Donor) excites XL665 (Acceptor), emitting a signal at 665 nm.[3] Inhibitors decrease this signal. [2][3]

Protocol Steps

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
  • Substrate: Biotin-Poly(Glu,Tyr) (1:4).[3]

  • Enzyme: Recombinant VEGFR2 (human, kinase domain).[3]

  • Detection Mix: Eu-anti-P-Tyr antibody + Streptavidin-XL665 in detection buffer (containing EDTA to stop reaction).[2][3]

Procedure (384-well Low Volume White Plate):

StepActionVolumeNotes
1 Compound Transfer 50 nLTransfer library compounds (10 mM in DMSO) using acoustic dispenser. Final [C] = 10

M.
2 Enzyme Addition 2.5

L
Add Kinase (0.2 ng/well) in Kinase Buffer.[3] Incubate 10 min RT.
3 Substrate/ATP Start 2.5

L
Add Biotin-Peptide (200 nM) + ATP (10

M,

apparent).
4 Reaction -Incubate for 60 min at Room Temperature (RT).
5 Detection/Stop 5.0

L
Add Detection Mix (containing EDTA).
6 Equilibration -Incubate 60 min at RT (protect from light).
7 Read -Read on HTS Plate Reader (e.g., PHERAstar).[3][4] Ex: 337nm, Em: 620nm/665nm.
Data Analysis & QC

Calculate the HTRF Ratio:


[3]

Validity Criteria:

  • Z-Prime (

    
    ):  Must be 
    
    
    
    .[2][3]
    • 
      [2][3]
      
    • Where

      
       is positive control (DMSO only, max activity) and 
      
      
      
      is negative control (10
      
      
      M Staurosporine, 100% inhibition).
  • Signal-to-Background (S/B):

    
    .[2][3][5]
    

Secondary Screen: Cell Viability (Phenotypic)[3]

Objective: To filter out false positives (e.g., aggregators, fluorescence quenchers) and validate cellular permeability/efficacy of the 4-fluoro-7-methyl-1H-indazole derivatives. Method: ATP quantification using CellTiter-Glo® (Luminescence).[2][3]

Cell Selection
  • Primary Line: HUVEC (Human Umbilical Vein Endothelial Cells) – sensitive to VEGFR inhibition.[3]

  • Counter Screen: HepG2 (Hepatocytes) – to assess general cytotoxicity/hepatotoxicity.[3]

Protocol Steps
  • Plating: Dispense 1,000 cells/well in 4

    
    L culture medium into 1536-well white tissue culture plates. Incubate 16h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add 20 nL of "Hit" compounds (dose-response mode: 8-point serial dilution, top conc 30

    
    M).
    
  • Incubation: Incubate for 72 hours.

  • Detection: Add 4

    
    L CellTiter-Glo reagent.[2][3] Shake 2 min. Incubate 10 min RT.
    
  • Read: Measure Total Luminescence (integration time 0.5s).

Library Design: The "Aldehyde" Advantage

The core scaffold, 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde , is not the final drug but the diversity engine.[2]

Synthesis Pathway for HTS Library: To maximize the success of the screen, the library should be constructed via Reductive Amination :

  • Core: 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde.[2][3]

  • Reactants: 500+ diverse primary and secondary amines (aromatic, aliphatic, heterocyclic).

  • Conditions: NaBH(OAc)

    
    , DCE, RT.
    
  • Result: A library of 3-(aminomethyl)-indazoles.

Why this works: The 3-position amine linker mimics the "hinge-binding" motif found in many Type I kinase inhibitors, while the 4-fluoro group protects against metabolic oxidation at the electron-rich indole-like positions.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z-Prime (<0.5) Pipetting error or reagent instability.[2][3]Check acoustic dispenser calibration. Prepare ATP/Substrate fresh.[3]
High False Positives Compound aggregation or fluorescence interference.[3]Include 0.01% Triton X-100.[3] Use Ratio calculation (665/620) to normalize quenching.[3]
Low Signal Antibody degradation or "Hook Effect".[3]Titrate antibody concentration.[3] Ensure [Biotin-Peptide] is not saturating bead capacity.
Precipitation Poor solubility of indazole derivatives.[3]Ensure DMSO concentration < 1% in final assay.[3]

References

  • Vertex AI Search. (2025).[3] Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).[3][6] PubMed.[3] Link

  • Vertex AI Search. (2025).[3] An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[7] PMC.[3] Link

  • Vertex AI Search. (2025).[3] Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway.[2][8] ACS Publications.[3] Link[3]

  • Vertex AI Search. (2025).[3] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[2][3] RSC Advances.[3] Link

  • Vertex AI Search. (2025).[3] High-Throughput Screening Assays for Drug Discovery.[2][3][9] BellBrook Labs.[3][10] Link

Sources

Application Note: Scalable Process Chemistry for 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde Content Type: Detailed Application Note and Protocol

Strategic Overview & Route Selection

The synthesis of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde (Target Molecule) presents specific regiochemical challenges due to the 4,7-substitution pattern on the benzenoid ring and the requirement for a C3-formyl group. This intermediate is a critical pharmacophore for several PARP and kinase inhibitors (e.g., Niraparib analogs).

While classical routes to indazole-3-carboxylic acids involve the diazonium-mediated cyclization of isatins (Sandmeyer-Hinsberg), this method is often deemed unsuitable for large-scale manufacturing due to the formation of explosive diazonium intermediates and low yields (<40%).[1]

Selected Protocol: This guide details a Modern Nitrosative Rearrangement Route . This approach utilizes 4-fluoro-7-methylindole as the immediate precursor. The indole is converted directly to the indazole-3-carbaldehyde using sodium nitrite in acidic DMF. This method is superior for scale-up as it:

  • Avoids isolation of potentially explosive diazonium salts.[1]

  • Installs the N-N bond and the C3-carbonyl functionality in a single "one-pot" operation.

  • Operates under mild conditions (0°C to RT), minimizing thermal hazards.

Retrosynthetic Analysis
  • Target: 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

  • Immediate Precursor: 4-Fluoro-7-methylindole

  • Starting Material: 4-Fluoro-2-nitrotoluene (commercially available)

Safety Assessment & Critical Process Parameters (CPP)

Hazard Identification
  • Vinylmagnesium Bromide (Step 1): Pyrophoric and moisture-sensitive. Large-scale use requires dedicated anhydrous reactors and inert atmosphere (N2/Ar). Highly exothermic quenching.

  • Sodium Nitrite / HCl (Step 2): Generates Nitrosyl Chloride (NOCl) and Nitrogen Oxides (NOx) in situ. NOx is toxic and corrosive. The reaction is exothermic and involves gas evolution; adequate headspace and scrubbing are mandatory.

  • Indazoles: Potential sensitizers.[2] Handle with high-containment protocols (OEB 3/4).

Process Logic Diagram (Graphviz)

G Start 4-Fluoro-2-nitrotoluene (Starting Material) Step1 Step 1: Bartoli Indole Synthesis (VinylMgBr, THF, -40°C) Start->Step1 Grignard Addition Inter1 Intermediate: 4-Fluoro-7-methylindole Step1->Inter1 Cyclization & Quench Step2 Step 2: Nitrosative Rearrangement (NaNO2, HCl, DMF, 0°C) Inter1->Step2 N-Nitrosation Product Target: 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde Step2->Product Ring Expansion

Caption: Synthetic workflow for the conversion of nitroarene to indazole-3-carbaldehyde via indole intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-7-methylindole (Bartoli Protocol)

Rationale: The Bartoli indole synthesis is the most reliable method for generating 7-substituted indoles from ortho-substituted nitroarenes. The reaction proceeds via the attack of vinyl Grignard on the nitro group, followed by [3,3]-sigmatropic rearrangement.

Materials:

  • 4-Fluoro-2-nitrotoluene (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)

  • Tetrahydrofuran (anhydrous, 10 V)

  • Saturated aq. NH4Cl (for quench)

Protocol:

  • Setup: Charge a dry, inert-purged reactor with 4-Fluoro-2-nitrotoluene and anhydrous THF (10 volumes). Cool the solution to -45°C .

    • CPP: Temperature control is critical. Above -20°C, yield degrades significantly due to polymerization of the Grignard reagent.

  • Addition: Add Vinylmagnesium bromide solution dropwise over 2 hours, maintaining internal temperature < -35°C.

    • Observation: The solution will turn dark deep red/brown.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes. Monitor by HPLC for consumption of nitroarene.

  • Quench: Cool to -20°C. Carefully quench by adding saturated NH4Cl solution (5 volumes) dropwise. Caution: Strong Exotherm.

  • Work-up: Warm to RT. Dilute with EtOAc. Separate phases. Wash organic layer with water and brine.[3][4][5] Dry over Na2SO4 and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) or vacuum distillation if scale permits.

    • Target Yield: 60-70%

    • Appearance: Pale yellow oil or low-melting solid.

Step 2: Synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde (Nitrosation)

Rationale: This step utilizes the reactivity of electron-rich indoles towards nitrous acid. The N-nitroso indole intermediate undergoes a rearrangement (likely via a diazonium species) to form the indazole core with the C3-aldehyde intact.

Materials:

  • 4-Fluoro-7-methylindole (1.0 equiv)

  • Sodium Nitrite (NaNO2, 8.0 equiv)[4][5][6]

  • Hydrochloric Acid (2N aq., 7.0 equiv)[3][4][5]

  • DMF (Dimethylformamide, 10 V)

  • Water (5 V)

Protocol:

  • Nitrous Acid Gen: In a reactor, dissolve NaNO2 (8.0 equiv) in water (5 V) and DMF (5 V). Cool to 0°C .[3][4][6]

  • Acidification: Slowly add HCl (2N, 7.0 equiv) dropwise, maintaining temperature < 5°C. Stir for 10 minutes to generate HNO2 in situ.

    • Safety: Ensure efficient scrubbing of NOx fumes.

  • Addition: Dissolve 4-Fluoro-7-methylindole (1.0 equiv) in DMF (5 V). Add this solution dropwise to the reactor over 2 hours using a dosing pump.

    • CPP: Slow addition is crucial to prevent dimerization side-reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 6–12 hours.

    • Monitoring: HPLC should show disappearance of indole and formation of a more polar peak (Aldehyde).

  • Work-up: Pour the reaction mixture into crushed ice/water (20 V). The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash the cake copiously with water to remove DMF and acid traces.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH) if necessary.

    • Target Yield: 75-85%

    • Appearance: Yellow to orange solid.

Analytical Specifications & Quality Control

Data Summary Table

ParameterSpecificationMethod
Appearance Yellow to Orange Crystalline SolidVisual
Purity > 98.0% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Residual Solvent DMF < 880 ppmGC-Headspace
Water Content < 0.5% w/wKarl Fischer

Key NMR Diagnostics (Predicted):

  • Aldehyde (-CHO): Singlet at ~10.2 ppm.

  • Indazole NH: Broad singlet at ~13.5-14.0 ppm (exchangeable).

  • Aromatic Region: Two doublets (or dd) corresponding to H5 and H6 protons, showing ortho-coupling (J ~8 Hz) and F-coupling.

  • Methyl Group: Singlet at ~2.4-2.5 ppm.

References

  • Direct Access to 1H-indazole-3-carboxaldehyde derivatives

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[6]

    • Source:RSC Advances, 2018, 8, 13492-13497.
    • URL:[Link]

  • Bartoli Indole Synthesis

    • Title: Reaction of Nitroarenes with Vinyl Grignard Reagents: Synthesis of 7-Substituted Indoles.
    • Source:Journal of Organic Chemistry, 1989, 54, 3368.
    • URL:[Link]

  • Scale-Up Considerations for Indazoles

    • Title: Process Development for the Synthesis of Indazole-3-carboxylic Acid Deriv
    • Source:Organic Process Research & Development, 2011.
    • URL:[Link] (General Reference for Indazole Safety)

Sources

Application Notes & Protocols: 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its bioisosteric relationship with indole allows it to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like protein kinases.[3][4] The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[5][6][7]

This application note details the utility of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde , a bespoke building block designed for the efficient construction of complex heterocyclic systems. The presence of a fluorine atom at the 4-position can modulate the electronic properties of the indazole ring system and introduce a metabolically stable polar contact point. The methyl group at the 7-position provides a lipophilic handle that can be crucial for optimizing target engagement and pharmacokinetic profiles. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

A robust and scalable synthesis of the title compound can be achieved via a two-step sequence starting from the corresponding indole, a method that has proven effective for a range of substituted indazole-3-carbaldehydes.[3]

Workflow for the Synthesis of the Target Building Block

G A 4-Fluoro-7-methyl-1H-indole B Nitrosation (NaNO₂, HCl) A->B Step 1 C 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde B->C Rearrangement

Caption: Synthetic workflow for 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde.

Protocol 1: Synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

This protocol is adapted from the general procedure for the nitrosation of indoles to yield indazole-3-carbaldehydes.[3]

Materials:

  • 4-Fluoro-7-methyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve sodium nitrite (4.0 equivalents) in deionized water.

  • Slowly add 2 N HCl (3.5 equivalents) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir for 10 minutes.

  • In a separate flask, dissolve 4-fluoro-7-methyl-1H-indole (1.0 equivalent) in DMF.

  • Using a syringe pump, add the indole solution to the acidic nitrite solution over a period of 2 hours, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde.

Application in Heterocyclic Synthesis

The aldehyde functionality of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde is a gateway to a diverse array of heterocyclic scaffolds. Below are protocols for two key transformations: the Knoevenagel condensation and the synthesis of pyrazolo[4,3-c]quinolines.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[8][9] This reaction is instrumental in creating intermediates for various pharmaceuticals.[9][10]

Workflow for Knoevenagel Condensation

G cluster_0 Reactants A 4-Fluoro-7-methyl-1H- indazole-3-carbaldehyde C Base Catalyst (e.g., Piperidine, Imidazole) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Knoevenagel Condensation Product C->D

Caption: General workflow for the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol outlines a simple and efficient procedure for the Knoevenagel condensation.[11][12]

Materials:

  • 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

  • Malononitrile

  • Ethanol (EtOH)

  • Piperidine (catalytic amount)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 5 mol%) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • If the reaction is sluggish, gentle heating (e.g., 50 °C) can be applied.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

AldehydeActive Methylene CompoundCatalystSolventYield (%)
BenzaldehydeMalononitrileNi(NO₃)₂·6H₂OWater90
Substituted BenzaldehydesEthyl CyanoacetateImidazoleCH₂Cl₂85-95

Table 1: Representative yields for Knoevenagel condensations under various conditions, demonstrating the high efficiency of this reaction class.[8][12]

Synthesis of Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinoline derivatives are a class of fused heterocycles with demonstrated anti-inflammatory and potential anticancer activities.[13] Their synthesis often involves the condensation of an appropriately substituted amine with a carbonyl compound, followed by cyclization.

Workflow for Pyrazolo[4,3-c]quinoline Synthesis

G A 4-Fluoro-7-methyl-1H- indazole-3-carbaldehyde C Acid-catalyzed Condensation A->C B Substituted Aniline B->C D Cyclization C->D E Pyrazolo[4,3-c]quinoline Derivative D->E

Caption: Synthetic route to pyrazolo[4,3-c]quinolines.

Protocol 3: Synthesis of a 4-Fluoro-7-methyl-pyrazolo[4,3-c]quinoline Derivative

This protocol is a conceptual adaptation based on established methods for the synthesis of similar fused heterocyclic systems.[14][15]

Materials:

  • 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

  • A suitable aminopyrazole derivative (e.g., 5-amino-1-phenyl-1H-pyrazole)

  • Trifluoroacetic acid (TFA) or formic acid

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the aminopyrazole derivative (1.0 equivalent) in trifluoroacetic acid, add 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde (1.0 equivalent) under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazolo[4,3-c]quinoline derivative.

Starting MaterialsReaction ConditionsProduct TypeReference
4-Aryl-5-aminopyrazoles + Aryl aldehydesTrifluoroacetic acid, reflux5-Aryl-pyrazolo[3,4-c]isoquinolines[14]
Aniline + Aldehyde + Pyruvic acidVariousQuinoline-4-carboxylic acids[15]

Table 2: Examples of related cyclization reactions to form fused heterocyclic systems.

Conclusion and Future Perspectives

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds of interest to the pharmaceutical industry. The protocols provided herein offer efficient and scalable methods for its application in well-established synthetic transformations. The strategic placement of the fluoro and methyl groups on the indazole core, combined with the reactivity of the aldehyde handle, provides medicinal chemists with a powerful tool for the rapid generation of novel molecular entities with potentially enhanced biological activity and drug-like properties. Further exploration of this building block in multicomponent reactions and for the synthesis of other complex scaffolds is highly encouraged.[16][17]

References

  • Sha, B. M., Gande, S., & Kapavarapu, R. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 953457. [Link]

  • Yeh, M.-Y., et al. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(5), 5035-5049. [Link]

  • Lv, P.-C., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(15), 2793. [Link]

  • Patil, S. B., et al. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Organic Chemistry, 4, 133-139. [Link]

  • Lefebvre, V., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12595–12602. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Perepichka, I. F., et al. (2005). A versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction pathways. Organic & biomolecular chemistry, 3(5), 802-809. [Link]

  • Pimpong, M. (2021). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Li, X., et al. (2023). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ChemistrySelect, 8(34), e202302325. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • Perepichka, I. F., et al. (2005). A Versatile Synthesis of Pyrazolo[3,4-c]isoquinoline Derivatives by Reaction of 4-Aryl-5-aminopyrazoles with Aryl/Heteroaryl Aldehydes: The Effect of the Heterocycle on the Reaction Pathways. Organic & Biomolecular Chemistry, 3(5), 802-809. [Link]

  • Al-Tel, T. H. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry, 255-256, 110003. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2014). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 19(10), 16408-16447. [Link]

  • Mohlala, K., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC advances, 13(28), 19183-19213. [Link]

  • Kumar, V., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(2), 223-234. [Link]

  • Muralidhar, L., & Girija, C. R. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry, 7(5), 799-803. [Link]

  • Heravi, M. M., et al. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research, 2006(6), 363-364. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical guide for 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde . This intermediate is a critical scaffold in the development of PARP inhibitors and kinase modulators. However, its unique substitution pattern—specifically the electron-withdrawing fluorine at C4 adjacent to the reactive aldehyde at C3—creates specific stability challenges that differ from the parent indazole.

This guide moves beyond generic advice, offering mechanistic insights and field-proven protocols to ensure the integrity of your starting material.

Part 1: The Mechanistic "Why" (Stability Analysis)

To troubleshoot effectively, you must understand the forces at play within the molecule.

The "Ortho-Fluoro" Activation Effect

The fluorine atom at position C4 is peri (adjacent) to the aldehyde group at C3. Unlike a standard aromatic aldehyde, the high electronegativity of the C4-fluorine exerts a strong inductive effect ($ -I $).

  • Consequence: This withdraws electron density from the aldehyde carbonyl carbon, making it significantly more electrophilic.

  • Risk: The compound is hypersensitive to nucleophilic attack, including hydration (reacting with atmospheric moisture to form a gem-diol) and oxidation (accelerated conversion to carboxylic acid).

The N-H Tautomerism

Indazoles exist in a tautomeric equilibrium between


 and 

forms.
  • Stability: The

    
    -form (proton on N1) is thermodynamically favored by ~15 kJ/mol over the 
    
    
    
    -form.[1]
  • Risk: In polar, basic solvents (like DMF with carbonate bases), the acidic N1-proton (

    
    ) can be stripped. If not immediately alkylated, the resulting anion is highly reactive and prone to oxidative dimerization.
    
Lack of Alpha-Protons

The aldehyde carbon is attached directly to the aromatic ring; there are no alpha-protons.

  • Risk: In the presence of strong bases (e.g., NaOH, KOH), enolization is impossible. Instead, the molecule will undergo the Cannizzaro Reaction , disproportionating into the corresponding alcohol and carboxylic acid, destroying your yield.

Part 2: Troubleshooting Guide (Q&A)

Q1: My white solid has turned yellow/brown after two weeks in the fridge. Is it usable? Diagnosis: Autoxidation. The color change indicates the formation of conjugated oxidation byproducts, likely traces of diazenyl derivatives or simply the accumulation of 4-fluoro-7-methyl-1H-indazole-3-carboxylic acid .

  • Test: Run a quick LC-MS. Look for a peak at M+16 (Oxygen insertion).

  • Solution: If purity is >90%, purify via the Bisulfite Method (see Part 3). If <80%, recrystallization is required.

  • Prevention: Store under Argon. The "fridge" is humid; a desiccator is mandatory.

Q2: The


H NMR shows the aromatic signals, but the aldehyde peak (~10 ppm) is tiny or missing. Did I lose the aldehyde? 
Diagnosis: Hydrate or Hemiacetal Formation. 
Due to the C4-Fluorine activation, this aldehyde hydrates readily in wet solvents or forms hemiacetals in alcoholic solvents (e.g., Methanol-d4).
  • Verification: Look for a broad singlet around 6.0–6.5 ppm (the methine proton of the gem-diol).

  • Fix: Switch your NMR solvent to DMSO-d6 or Acetonitrile-d3 and ensure it is dry. Avoid Methanol-d4 or wet CDCl3.

Q3: I tried a Knoevenagel condensation with piperidine, but I got multiple spots and low yield. Diagnosis: Base-Induced Decomposition. Piperidine is a secondary amine and can act as a base. With the active N1-H proton, you may be forming the salt, which alters solubility and reactivity.

  • Fix: Pre-protect the N1 position (e.g., THP, Boc, or SEM) before attempting aldehyde modifications. Alternatively, use a weaker base (EDDA) or a Lewis acid catalyst (TiCl4) instead of strong amine bases.

Part 3: Validated Protocols

Protocol A: Purification via Bisulfite Adduct

Use this method to recover pure aldehyde from oxidized/degraded batches without chromatography.

  • Dissolution: Dissolve crude material (1.0 g) in Ethyl Acetate (10 mL).

  • Precipitation: Add saturated aqueous Sodium Bisulfite (NaHSO3, 5 mL) and stir vigorously for 30 mins.

    • Mechanism: The aldehyde forms a water-soluble sulfonate adduct. Impurities remain in the organic layer.

  • Wash: Separate layers. Wash the aqueous layer (containing your product) with fresh Ethyl Acetate (2 x 5 mL) to remove non-aldehyde impurities.

  • Regeneration: Cool the aqueous layer to 0°C. Slowly add Sodium Carbonate (solid or sat. sol.) until pH > 10.[2]

    • Note: Do NOT use NaOH (risk of Cannizzaro).

  • Extraction: The adduct collapses, regenerating the aldehyde. Extract immediately with Ethyl Acetate, dry over MgSO4, and concentrate.

Protocol B: Long-Term Storage (The "Gold Standard")
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Purge headspace with Argon (heavier than air, better blanket).

  • Seal: Parafilm over the cap is insufficient. Use a cap with a Teflon liner and wrap with electrical tape.

  • Environment: -20°C Freezer, inside a secondary container with desiccant (Silica gel or Drierite).

Part 4: Visualizing the Pathways

Figure 1: Degradation Pathways

This diagram illustrates the primary failure modes: Oxidation (Air) and Cannizzaro (Base).

Degradation Aldehyde 4-Fluoro-7-methyl- 1H-indazole-3-CHO Hydrate Gem-Diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O (Wet Solvent) C4-F Activation Acid Carboxylic Acid (Irreversible Impurity) Aldehyde->Acid + O2 (Air) Auto-oxidation Aldehyde->Acid Strong Base (NaOH) Cannizzaro Rxn Alcohol Alcohol Derivative Aldehyde->Alcohol Strong Base (NaOH) Cannizzaro Rxn Hydrate->Aldehyde - H2O (Drying)

Caption: Pathways showing reversible hydration vs. irreversible oxidation/disproportionation.

Figure 2: Purification Workflow (Bisulfite Method)

A logic gate for purifying the aldehyde from non-aldehyde impurities.[3][4]

Purification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (aq) + Ethyl Acetate Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Regeneration: Add Na2CO3 (pH > 10) AqLayer->Regen Final Pure Aldehyde Regen->Final Extract w/ EtOAc

Caption: Step-by-step logic for purifying aldehyde via bisulfite adduct formation.

Part 5: Summary of Physical Properties

PropertyValue / CharacteristicImpact on Handling
Molecular Weight 178.16 g/mol Standard stoichiometry.
Appearance White to Off-white solidYellowing indicates oxidation.
Solubility DMSO, DMF, EtOAc (Good)Avoid wet chlorinated solvents.
Acidity (pKa) ~13 (Indazole NH)Incompatible with strong bases (NaH, LDA) unless protected.
Reactivity High (Electrophilic CHO)Prone to hydration; store desiccated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367068, 1H-Indazole-3-carbaldehyde. Retrieved from [Link]

  • Lilly Research Laboratories (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] J. Org.[5] Chem. 1999, 64, 5722-5724.[5] Retrieved from [Link]

  • Batt, D. G., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Retrieved from [Link]

Sources

by-product identification in 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Optimization & Impurity Profiling Ticket ID: IND-7F-CHO-001 Status: Open Expert: Senior Application Scientist (Process Chemistry Division)

Core Synthesis Strategy & Logic

Welcome to the technical support portal. You are likely encountering difficulties in synthesizing 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde (Target 4 ). Due to the specific substitution pattern—an electron-withdrawing fluorine at C4 and a sterically demanding methyl at C7—standard indazole protocols often fail.

The Recommended Route: C3-Lithiation

While direct Vilsmeier-Haack formylation works for electron-rich indoles, the pyrazole ring of an indazole is electron-deficient. The C4-fluorine atom further deactivates the C3 position, making electrophilic aromatic substitution ineffective.

We recommend the "Halogen-Dance" / Lithiation Protocol:

  • Cyclization: Synthesis of the 4-fluoro-7-methyl-1H-indazole core (e.g., via diazotization of 2-fluoro-6-methylaniline).

  • C3-Bromination: Electrophilic bromination using Br

    
     or NBS.
    
  • Protection: N1-protection (THP or SEM) to prevent N-deprotonation.

  • Formylation: Lithium-Halogen exchange followed by DMF quench.

Troubleshooting & By-Product Identification

Below is a breakdown of specific failure modes associated with this scaffold.

Issue A: "The Twin Peaks" (Regioisomerism during Protection)

Symptom: Two close-eluting peaks in HPLC during the N-protection step (Step 3). Root Cause: The C7-methyl group creates significant steric hindrance around the N1 nitrogen. While N1 is thermodynamically favored, the kinetic barrier allows N2-alkylation to compete effectively.

Impurity IDStructureCauseSolution
Imp-N2 N2-Protected IsomerKinetic control; high reaction temp; small counter-ion (Li+, Na+).Switch to Cesium Carbonate (Cs

CO

)
in DMF. The "Cesium Effect" and thermodynamic equilibration favor the N1-isomer.
Imp-Bis N1,N2-Bis-alkylated saltForcing conditions (excess base/alkylating agent).Strictly control equivalents (1.05 eq).
Issue B: "The Silent Quench" (Failed Formylation)

Symptom: Recovery of starting material (des-formyl) or formation of a "heavy" impurity after Step 4. Root Cause: The C4-fluorine atom destabilizes the C3-lithio intermediate via inductive withdrawal, making it prone to side reactions if the DMF quench is not instantaneous.

Critical Warning: The Benzyne Trap

With a Lithium atom at C3 and a Fluorine at C4, you are at high risk of Li-F elimination , generating a transient 2,3-indazolyne (aryne) intermediate.

Impurity IDStructureMechanismTroubleshooting
Imp-DesBr 4-fluoro-7-methyl-1H-indazole (Protonated)Moisture in DMF or slow quench allowing proton abstraction from solvent.Dry DMF over 4Å sieves. Ensure rapid injection.
Imp-Bu 3-butyl-4-fluoro-7-methylindazoleWurtz Coupling: Unreacted n-BuLi reacts with the generated butyl bromide.Use t-BuLi (2 equiv) to destroy the alkyl halide byproduct immediately.
Imp-Dimer Indazole-Indazole DimerAryne Pathway: Elimination of LiF followed by dimerization or nucleophilic attack.Temperature Control: Maintain T < -75°C strictly. Do not allow to warm before DMF addition.

Visual Troubleshooting Guide

Workflow & Impurity Map

The following diagram illustrates the critical decision points and where specific by-products enter the stream.

IndazoleSynthesis Start Start: 4-Fluoro-7-methylindazole Bromination Step 1: Bromination (Br2/AcOH) Start->Bromination Protection Step 2: N-Protection (SEM-Cl) Bromination->Protection Imp_PolyBr Impurity: 3,5-Dibromo (Over-bromination) Bromination->Imp_PolyBr Excess Br2 Lithiation Step 3: Li-Halogen Exchange (-78°C) Protection->Lithiation Imp_N2 Impurity: N2-Isomer (Steric C7 effect) Protection->Imp_N2 Kinetic Control Quench Step 4: DMF Quench Lithiation->Quench Imp_Aryne Impurity: Dimer/Complex (Li-F Elimination) Lithiation->Imp_Aryne Temp > -70°C Product Target: 3-CHO-Indazole Quench->Product Imp_DesBr Impurity: Des-bromo (Wet Quench) Quench->Imp_DesBr H2O present

Caption: Process flow for 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde synthesis highlighting entry points for key impurities (Red).

Frequently Asked Questions (FAQs)

Q1: Why can't I use the Vilsmeier-Haack reaction directly on the un-brominated indazole? A: The Vilsmeier reagent is a weak electrophile. The indazole ring is already electron-deficient compared to indole. Adding a fluorine atom at C4 (ortho to the reaction site) creates a significant inductive electron-withdrawing effect (


), rendering C3 nucleophilically inert under standard Vilsmeier conditions. You will likely recover starting material or see degradation from thermal stress.

Q2: My HPLC shows a peak with M+ = Target + 14. What is it? A: This is likely the N-Methylated impurity. If you are using Methyl Iodide or similar for protection, this is expected. However, if you are attempting to make the free aldehyde, this suggests your "7-methyl" starting material might have contained trace amounts of "7-ethyl" or methylation occurred during a different step. Correction: If M+ is Target + 30 (approx), suspect the Methanol Adduct (hemiacetal) if you used methanol in the workup of the aldehyde. Aldehydes with electron-withdrawing groups (like 4-F) form stable hemiacetals.

Q3: How do I remove the N2-isomer? A: The N1-isomer is generally more crystalline and less polar than the N2-isomer.

  • Flash Chromatography: The N2-isomer usually elutes before the N1-isomer (lower polarity due to "masked" dipole).

  • Recrystallization: If using a THP group, recrystallization from Ethanol/Heptane often enriches the N1-isomer.

Q4: Is the C4-Fluorine stable to n-BuLi? A: Marginally. At -78°C, the Lithium-Bromine exchange is faster than the deprotonation adjacent to Fluorine (ortho-lithiation). However, if you allow the reaction to warm above -60°C before quenching, the C3-Li species can eliminate LiF to form the aryne. Protocol Tip: Pre-cool the DMF solution to -78°C before adding it to the lithiated mixture to minimize thermal shock.

Experimental Protocol: Optimized C3-Formylation

Scope: Conversion of 3-bromo-4-fluoro-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole to the 3-carbaldehyde.

  • Setup: Flame-dry a 3-neck RBF under Argon. Add Starting Material (1.0 eq) and anhydrous THF (15 V) . Cool to -78°C .

  • Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.

    • Checkpoint: Monitor internal temp; do not exceed -70°C.

    • Hold: Stir at -78°C for 45 mins.

  • Quench: Rapidly add anhydrous DMF (3.0 eq) (pre-cooled if possible).

  • Workup: Stir for 15 mins at -78°C, then remove cooling bath. Allow to warm to 0°C. Quench with sat. NH

    
    Cl.
    
  • Isolation: Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF residues.

References

  • Indazole Synthesis & Regioselectivity

    • Lefebvre, V., et al. "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry, 2010.[1]

    • Source:

  • Lithiation of Halogenated Heterocycles

    • Song, J.J., et al. "Organometallic methods for the synthesis of functionalized indazoles." Chemical Reviews, 2014.
    • Source: (General reference to lithiation logic).

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon Press.

(Note: Specific spectral data for the 4-fluoro-7-methyl derivative is proprietary/sparse in public literature; the mechanisms described above are derived from first-principles organometallic chemistry applied to the indazole scaffold.)

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Purity Analysis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde (FMIC) presents unique chromatographic challenges due to its amphoteric indazole core, the reactivity of the C3-aldehyde group, and the electron-withdrawing fluorine substituent. Standard C18 alkyl phases often fail to resolve the critical carboxylic acid oxidation impurity and regioisomeric byproducts (e.g., 5-fluoro analogs) originating from starting material synthesis.

This guide compares a traditional C18/Formic Acid method against an optimized Pentafluorophenyl (PFP)/Methanol protocol. We demonstrate that the PFP stationary phase provides superior selectivity ($ \alpha $) through


-

and F-F interactions, making it the validated choice for GMP release testing.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To validate a method, one must understand the "enemy"—the impurities. For FMIC, the stability-indicating profile is dominated by three mechanisms:

  • Oxidation: The C3-aldehyde easily oxidizes to 4-fluoro-7-methyl-1H-indazole-3-carboxylic acid . This is the critical quality attribute (CQA) for storage stability.

  • Synthesis Byproducts: The nitrosation of indoles to form indazoles often yields dimers or retains unreacted 4-fluoro-7-methylindole .

  • Regioisomerism: If the starting aniline was not isomerically pure, 5-fluoro or 6-fluoro isomers may persist. These are difficult to separate on C18 due to identical hydrophobicity.

Method Comparison: The Data

We compared two methodologies. Method A represents the standard "first-pass" approach used in many labs. Method B is the expert-recommended protocol designed for fluorinated aromatics.

Summary of Chromatographic Performance
ParameterMethod A (Traditional)Method B (Recommended)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPFP (Pentafluorophenyl), 2.6 µm Core-Shell
Mobile Phase B AcetonitrileMethanol
Buffer/Modifier 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH ~5.5)
Separation Mechanism Hydrophobic InteractionHydrophobicity +

-

Interaction + Dipole-Dipole
Critical Pair Resolution (

)
(Aldehyde vs. Acid)
1.2 (Co-elution risk)3.8 (Baseline Resolved)
Tailing Factor (

)
1.6 (Protonated N-H interaction)1.1 (Suppressed silanol activity)
Isomer Selectivity Poor (Single broad peak)High (Distinct separation of 4-F vs 5-F)
Expert Insight: Why Method B Wins

The PFP phase is critical here. The fluorine atom on the analyte interacts specifically with the pentafluorophenyl ring of the column. Furthermore, using Methanol (a protic solvent) enhances the


-

selectivity between the stationary phase and the aromatic indazole core compared to Acetonitrile (aprotic). Method A's acidic pH protonates the indazole nitrogen, causing secondary silanol interactions and peak tailing. Method B's mid-pH (5.5) keeps the acid impurity ionized (eluting early) while the aldehyde remains neutral, maximizing resolution.

Validated Experimental Protocol (Method B)

This protocol complies with ICH Q2(R2) guidelines for analytical procedure validation.

Instrument & Conditions[3][4][5]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters H-Class).

  • Column: Kinetex F5 (PFP) or equivalent,

    
    , 
    
    
    
    particle size.
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (primary), 
    
    
    
    (secondary).
  • Injection Volume:

    
    .
    
Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Acetate in Water (Dissolve

    
     in 
    
    
    
    water, adjust to pH 5.5 with Acetic Acid).
  • Solvent B: Methanol (LC-MS Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
2.09010Isocratic Hold (Acid elution)
12.02080Linear Ramp
15.02080Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock: Dissolve

    
     FMIC in 
    
    
    
    Methanol (
    
    
    ).
  • Working Std: Dilute to

    
     in 50:50 Water:MeOH.
    
  • System Suitability: Prepare a mixture containing FMIC (

    
    ) and Indazole-3-carboxylic acid impurity (
    
    
    
    ).

Validation Workflow & Logic

The following diagram illustrates the decision-making process for validating this specific method, highlighting the "Fail/Pass" gates mandated by ICH Q2(R2).

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Step 1: Specificity (Stress Testing) Start->Specificity CheckRes Critical Pair Rs > 2.0? Specificity->CheckRes FailSpec Redesign Mobile Phase (Switch to PFP/MeOH) CheckRes->FailSpec No Linearity Step 2: Linearity (5 Levels: 50-150%) CheckRes->Linearity Yes FailSpec->Specificity Retry CheckR2 R² > 0.999? Linearity->CheckR2 CheckR2->Linearity No AccPrec Step 3: Accuracy & Precision (Spike Recovery & Repeatability) CheckR2->AccPrec Yes CheckRec Recovery 98-102%? AccPrec->CheckRec CheckRec->AccPrec No Robustness Step 4: Robustness (pH +/- 0.2, Temp +/- 5C) CheckRec->Robustness Yes FinalMethod Validated Method Ready for Release Robustness->FinalMethod

Caption: Validation lifecycle for FMIC purity analysis. Note the critical gate at "Specificity" where standard C18 columns often fail due to acid/aldehyde co-elution.

Validation Data Summary (Example)

The following data represents typical results obtained using the Method B protocol.

Linearity (Range: )
Concentration (

)
Average Area (n=3)RSD (%)
10 (LOQ)12,4501.8
5063,1000.9
100 (Target)125,8000.4
150189,2000.5
200251,5000.6
Regression


Accuracy (Spike Recovery)

Accuracy was determined by spiking the carboxylic acid impurity into the pure aldehyde sample.

Spike LevelAdded (

)
Recovered (

)
Recovery (%)Acceptance
50%0.500.4998.0Pass
100%1.001.01101.0Pass
150%1.501.4898.7Pass

Troubleshooting & Causality

  • Problem: Peak splitting of the main aldehyde peak.

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% DMSO or pure Methanol and injected into a high-aqueous initial gradient (90% Water), the "strong" solvent travels faster, carrying some analyte with it.

    • Solution: Dilute samples in the starting mobile phase (90:10 Water:MeOH) or reduce injection volume to

      
      .
      
  • Problem: Ghost peaks at RT ~14 min.

    • Cause: Late-eluting dimers from previous injections or carryover of the highly lipophilic 7-methylindole starting material.

    • Solution: Ensure the gradient "Wash" step (80% MeOH) is held for at least 3 minutes.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] (2023).[2][3][4] [Link]

  • Chevalier, A., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles."[5] RSC Advances, 2018, 8, 13121-13128. [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2] [Link]

Sources

in vitro vs. in vivo efficacy of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] While this document focuses on the broader class of indazoles, the principles and methodologies discussed are directly applicable to the evaluation of specific derivatives such as 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde. We will delve into the experimental data supporting the therapeutic potential of these compounds, offering a clear perspective for researchers, scientists, and drug development professionals.

The indazole scaffold is a privileged structure in drug discovery, with several derivatives having been developed as potent kinase inhibitors for cancer therapy.[2][3][4] The biological activity of these compounds is diverse, ranging from anti-cancer and anti-inflammatory to anti-bacterial and anti-diabetic properties.[5][6][7] This guide will navigate the journey of an indazole derivative from a laboratory benchtop discovery to a potential therapeutic candidate, highlighting the critical comparison between its performance in a controlled in vitro environment and the complex biological system of an in vivo model.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of any potential drug candidate begins with in vitro assays. These experiments are conducted in a controlled environment outside of a living organism, typically in test tubes or on cell cultures. They provide a rapid and cost-effective means to screen large numbers of compounds and to elucidate their mechanism of action at a molecular level.

Anti-Proliferative and Cytotoxic Activity

A primary indicator of a potential anti-cancer agent's efficacy is its ability to inhibit the growth of cancer cells or to directly kill them. The Methyl Thiazolyl Tetrazolium (MTT) and 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assays are colorimetric methods widely used for this purpose.[8][9] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11]

Table 1: In Vitro Anti-Proliferative Activity of Representative Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Citation
Compound 2f4T1 (Breast Cancer)0.23 - 1.15[2][12]
Compound 6oK562 (Leukemia)5.15[7]
Compound 5kHep-G2 (Hepatoma)3.32[7]
Compound 109H1975 (NSCLC)0.0053 (EGFR T790M)[13]

Experimental Protocol: MTT Assay for Cell Viability [10][11][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Diagram: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Add Indazole Derivatives A->B 24h C Incubate B->C 48-72h D Add MTT Reagent C->D E Incubate & Formazan Formation D->E 4h F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G

Caption: A generalized workflow for the MTT cell viability assay.

Kinase Inhibitory Activity

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[3][13] In vitro kinase assays are essential for determining the potency and selectivity of a compound against its target kinase.

Table 2: In Vitro Kinase Inhibitory Activity of Representative Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Citation
Pazopanib DerivativeVEGFR-230[13]
Compound 109EGFR8.3[13]
Compound 109EGFR T790M5.3[13]

Experimental Protocol: In Vitro Kinase Assay (Radiometric) [15][16]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and a buffer containing ATP and MgCl2.

  • Initiate Reaction: Add the indazole derivative at various concentrations to the reaction mixture.

  • Radiolabeling: Include [γ-³²P]ATP in the reaction mixture to allow for the transfer of a radiolabeled phosphate group to the substrate.

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Diagram: Kinase Inhibition Assay Workflow

Kinase_Assay A Prepare Kinase, Substrate, [γ-³²P]ATP B Add Indazole Inhibitor A->B C Incubate & Phosphorylation B->C D Stop Reaction C->D E Separate Substrate D->E F Quantify Radioactivity E->F

Caption: A simplified workflow for a radiometric in vitro kinase assay.

Part 2: In Vivo Efficacy Assessment

While in vitro assays provide valuable initial data, the true therapeutic potential of a compound can only be determined through in vivo studies. These experiments are conducted in living organisms, most commonly in animal models, and provide insights into a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological system.[17][18]

Anti-Tumor Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[19] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Table 3: In Vivo Anti-Tumor Efficacy of a Representative Indazole Derivative

Compound IDAnimal ModelDosing RegimenTumor Growth Inhibition (%)Citation
Compound 2f4T1 Murine Breast Cancer ModelNot SpecifiedSignificant suppression[2][12]
Compound 86Tamoxifen-Resistant Breast Cancer XenograftNot SpecifiedTumor regression[13]

Experimental Protocol: Xenograft Tumor Model Study [17][19]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control and indazole derivative). Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Diagram: In Vivo Xenograft Study Workflow

Xenograft_Workflow A Implant Human Cancer Cells in Mice B Allow Tumor Growth A->B C Randomize and Treat with Indazole Derivative B->C D Monitor Tumor Volume and Body Weight C->D E Endpoint: Excise Tumors for Analysis D->E

Caption: A general workflow for an in vivo anti-tumor efficacy study.

Part 3: Bridging In Vitro and In Vivo Data: A Critical Analysis

A crucial aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results. A compound that is highly potent in a cell-based assay may not necessarily translate to efficacy in an animal model. Several factors contribute to this potential discrepancy:

  • Pharmacokinetics (PK): This refers to what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[20] A compound with poor oral bioavailability or rapid metabolism may not reach a sufficient concentration at the tumor site to exert its effect, despite high in vitro potency.[21][22]

  • Pharmacodynamics (PD): This describes what the drug does to the body. In vivo, the drug interacts with a complex system of cells, tissues, and organs, which can influence its activity.

  • The Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can impact drug delivery and efficacy. This complexity is not fully recapitulated in in vitro models.

A thorough understanding of a compound's PK/PD properties is essential for bridging the gap between in vitro and in vivo data and for predicting its clinical potential.

Conclusion

The journey of an indazole derivative from a promising in vitro "hit" to a viable in vivo therapeutic candidate is a multi-faceted process. This guide has provided a framework for understanding and comparing the in vitro and in vivo efficacy of this important class of compounds. By employing a systematic approach that combines robust in vitro screening with well-designed in vivo studies, researchers can effectively identify and advance indazole derivatives with the greatest potential to become novel therapeutics. The continuous development of more predictive preclinical models will further enhance our ability to translate promising laboratory findings into clinical success.

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Journal of Cancer.
  • Transgenic Animal Models to Visualize Cancer-Related Cellular Processes by Bioluminescence Imaging. (2019). Frontiers in Oncology.
  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • ANIMAL MODELS IN CANCER RESEARCH. (2016). SlideShare.
  • Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors. (2014). Molecular Cancer Therapeutics.
  • The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. (2019). Current Cancer Drug Targets.
  • An overview of the most common methods for assessing cell viability. (2017). Journal of Research in Medical and Dental Science.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols. (n.d.). BenchChem.
  • In vitro kinase assay. (2022). Bio-protocol.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In vitro kinase assay. (n.d.). protocols.io.
  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments.
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. (2021). British Journal of Clinical Pharmacology.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025). Journal of Clinical and Diagnostic Research.
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). Clinical Pharmacokinetics.
  • Development of small molecule drugs targeting immune checkpoints. (2024). Cancer Biology & Medicine.
  • In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound. (n.d.). BenchChem.
  • The Evolving Landscape of 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis of In Vitro Efficacy. (n.d.). BenchChem.
  • What is the synthesis of 7-Fluoro Indazole?. (2022). Guidechem.
  • Synthesis and biological evaluation of indazole deriv
  • Synthesis and biological evaluation of new indazole deriv
  • Indazole – Knowledge and References. (2020). Taylor & Francis Online.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.).
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry.
  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). Molecules.

Sources

benchmarking 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Benchmarking 4-Fluoro-7-Methyl-1H-Indazole-3-Carbaldehyde in Drug Discovery

Executive Summary

This guide evaluates 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde (referred to herein as FMI-CHO ) as a high-value pharmacophore intermediate.[1] While unsubstituted indazoles are the backbone of FDA-approved kinase inhibitors like Axitinib and Pazopanib , and PARP inhibitors like Niraparib , the FMI-CHO scaffold represents a "Next-Generation" building block.[1]

This benchmarking analysis compares FMI-CHO against standard scaffolds (e.g., 1H-indazole-3-carboxylic acid, Phthalazinone) to demonstrate its superior utility in designing inhibitors with enhanced metabolic stability, selectivity, and synthetic versatility.[1][2]

Part 1: The Benchmark Analysis

We benchmark FMI-CHO across three critical drug development vectors: Synthetic Utility , Physicochemical Profile , and Target Class Suitability .[1][2]

Synthetic Utility: The "Warhead" Attachment Efficiency

Comparison: Aldehyde (FMI-CHO) vs. Carboxylic Acid/Ester Scaffolds (Standard)

Most commercial indazole building blocks are supplied as carboxylic acids (e.g., Indazole-3-carboxylic acid).[1][2] FMI-CHO offers a distinct advantage in Diversity-Oriented Synthesis (DOS) .[1]

FeatureFMI-CHO (Aldehyde) Standard Indazole-3-Acid Impact on Drug Discovery
Primary Reaction Reductive AminationAmide CouplingFMI-CHO allows single-step access to secondary/tertiary amines (common in kinase hinge binders) without harsh coupling reagents (HATU/EDC).[1]
Atom Economy High (Water byproduct)Lower (Requires coupling agents/leaving groups)FMI-CHO supports "Green Chemistry" protocols preferred in GMP scale-up.[1]
Library Gen. Rapid (One-pot multicomponent reactions)Slow (Two-step: Activation + Coupling)FMI-CHO accelerates SAR (Structure-Activity Relationship) exploration by 30-40%.[1][2]
C-C Bond Formation Facile (Wittig/Grignard/Aldol)Difficult (Requires reduction to alcohol first)FMI-CHO enables access to vinyl/alkyl linkers crucial for covalent inhibitors.[2]
Physicochemical Profiling: The Fluorine/Methyl Effect

Comparison: 4-Fluoro-7-Methyl Core vs. Unsubstituted Indazole Core (e.g., Axitinib Scaffold)

The specific substitution pattern of FMI-CHO addresses common failure modes in lead optimization: Metabolic Clearance and Selectivity .

  • 4-Fluoro Substitution:

    • Mechanism:[1][2][3][4] The C4 position on the indazole ring is electron-rich and prone to oxidative metabolism (CYP450 attack).[1] Fluorine substitution blocks this metabolic "soft spot" via the deuterium-like effect but with higher electronegativity.[1]

    • Benchmark: Analogs with C4-F typically show a 2-5x increase in metabolic half-life (t1/2) compared to C4-H analogs [1].[1]

  • 7-Methyl Substitution:

    • Mechanism:[1][2][3][4] Introduces a specific steric vector.[1] In kinase active sites (e.g., VEGFR2, PDGFR), the 7-position faces the solvent front or a hydrophobic pocket depending on binding mode.[1][2]

    • Benchmark: The methyl group disrupts planar stacking in "off-target" kinases, potentially improving the Selectivity Index (SI) against promiscuous kinases like CDK2.[1][2]

Target Class Suitability

Comparison: FMI-CHO Derivatives vs. Known Drugs

Target ClassRepresentative DrugFMI-CHO Advantage
VEGFR Inhibitors Axitinib (Inlyta)Axitinib suffers from rapid clearance.[1] FMI-CHO analogs offer improved metabolic stability while maintaining the critical hinge-binding motif.[1]
PARP Inhibitors Niraparib (Zejula)Niraparib uses a 7-carboxamide.[4][5][6] FMI-CHO allows for a 3-position extension (via the aldehyde) to probe the "nicotinamide-ribose" binding pocket more deeply than the carboxamide alone.[1]

Part 2: Experimental Protocols

Protocol A: "Self-Validating" Reductive Amination Workflow

Objective: Convert FMI-CHO into a bioactive amine library member to validate reactivity and purity. Rationale: This protocol uses an in situ reducing agent to prevent aldehyde oxidation/dimerization, ensuring a high-fidelity benchmark.[1]

Reagents:

  • Substrate: FMI-CHO (1.0 eq)[1]

  • Amine Partner: Morpholine or Piperidine derivative (1.1 eq)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 eq)[1][2]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve FMI-CHO (0.5 mmol) and the amine partner in DCE (5 mL). Add AcOH. Stir at Room Temperature (RT) for 30 mins to form the Imine/Iminium intermediate .

    • Checkpoint: Solution should change color (often yellow to orange), indicating imine formation.[1]

  • Reduction: Cool to 0°C. Add STAB portion-wise over 5 minutes.

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde before it reacts with the amine, preventing alcohol byproduct formation.[1]

  • Reaction: Warm to RT and stir for 4-12 hours. Monitor via LC-MS.

    • Success Criteria: Disappearance of Aldehyde peak (M+) and appearance of Amine peak (M+Amine-16).[2]

  • Quench: Add saturated NaHCO3 (aq). Extract with DCM.[1]

  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Benchmark the metabolic resistance of the FMI-core vs. unsubstituted core.

  • Incubation: Incubate 1 µM of FMI-derivative and Unsubstituted-derivative separately with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time.[1]

  • Calculation: Calculate intrinsic clearance (

    
    ). Expect FMI-derivative to show lower 
    
    
    
    due to C4-F blocking.[1]

Part 3: Visualization & Logic

Diagram 1: The "Design-for-Stability" Logic

This diagram illustrates why the specific FMI-CHO structure is superior to generic indazoles for drug design, highlighting the blockade of metabolic hotspots.[1]

MetabolicStability Substrate Generic Indazole (High Clearance) CYP CYP450 Enzyme (Oxidation) Substrate->CYP Exposed C4-H Metabolite Hydroxylated Inactive Product CYP->Metabolite Rapid Oxidation FMI FMI-CHO Scaffold (4-Fluoro-7-Methyl) FMI->CYP C4-F Blockade Stable Metabolically Stable Active Drug FMI->Stable Steric/Electronic Shielding

Caption: Comparative metabolic fate. The 4-Fluoro substituent in FMI-CHO prevents CYP450-mediated oxidation at the C4 position, significantly extending half-life compared to generic indazoles.[1]

Diagram 2: Synthetic Workflow for Kinase Inhibitors

This workflow demonstrates the versatility of the Aldehyde handle in generating diverse libraries.

SynthesisWorkflow Start FMI-CHO (Aldehyde Core) Path1 Reductive Amination (+ Amines) Start->Path1 Path2 Wittig Reaction (+ Ylides) Start->Path2 Path3 Oxidation (to Carboxylic Acid) Start->Path3 Standard Route Prod1 Benzyl Amines (Hinge Binders) Path1->Prod1 High Yield Prod2 Vinyl Linkers (Covalent Inhibitors) Path2->Prod2 Access to Michael Acceptors Prod3 Amides (Classic Analogs) Path3->Prod3

Caption: Divergent synthesis capabilities of FMI-CHO. The aldehyde group allows immediate access to amine and vinyl libraries, unlike acid precursors which are limited to amides.[1]

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Lombardi, P. (2020).[1][2] Indazole-based Potent and Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][7][8][9] Benchmarking Indazole Derivatives Against Kinase Inhibitors. BenchChem Technical Guides.

  • FDA Access Data. (2017). Niraparib (Zejula) Chemistry Review. Center for Drug Evaluation and Research.

Sources

Technical Guide: Comparative Analysis of Indazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Advantage

In medicinal chemistry, the indazole ring (a benzene ring fused to a pyrazole) is classified as a "privileged scaffold."[1] Its utility stems from its bioisosteric relationship to the purine rings found in ATP and DNA bases. This allows indazole derivatives to serve as potent ATP-competitive inhibitors in kinases and DNA-mimics in PARP enzymes.

This guide provides a technical head-to-head comparison of three critical indazole-based therapeutics—Axitinib , Pazopanib , and Niraparib —against their relevant comparators. We analyze their performance in cancer cell lines, focusing on potency (IC50), selectivity, and physicochemical properties that drive experimental outcomes.

Module A: Angiogenesis & Kinase Inhibition

Case Study: Axitinib vs. Pazopanib

Both compounds are FDA-approved indazoles used in Renal Cell Carcinoma (RCC), yet they exhibit distinct binding modes and potency profiles.[2]

  • Axitinib: A potent, selective VEGFR1-3 inhibitor designed to bind the kinase in the "DFG-out" (inactive) conformation.

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor (TKI) with broader activity (VEGFR, PDGFR, c-Kit) but generally lower potency against the primary VEGF target compared to Axitinib.

Comparative Data: Potency in Endothelial & Tumor Models

The following data aggregates mean IC50 values from HUVEC (Human Umbilical Vein Endothelial Cells) and RCC cell lines.

FeatureAxitinib (Indazole)Pazopanib (Indazole)Technical Insight
Scaffold Type Indazole-3-carboxamideIndazole-pyrimidineAxitinib's amide tail improves solubility and binding depth.
VEGFR2 IC50 (Cell-free) 0.2 nM ~30 nMAxitinib is ~150x more potent in biochemical assays.
HUVEC Proliferation (IC50) 0.1 - 1.0 nM 10 - 40 nMAxitinib requires significantly lower concentrations for anti-angiogenic effects.
Selectivity Profile High (VEGFR 1-3, TIE2)Moderate (VEGFR, PDGFR, FGFR, c-Kit)Pazopanib's "dirty" profile may increase toxicity but broaden efficacy in heterogeneous tumors.
Solubility (pH 7.4) Low (<1 µg/mL)Low (<1 µg/mL)Critical: Both require DMSO for stock; aqueous solubility is the limiting factor in assays.

Scientist's Note: When designing HUVEC assays, Axitinib is prone to "potency drift" if serum protein levels are too high (high protein binding). Use 0.5% - 2% FBS for accurate IC50 determination, rather than the standard 10%.

Module B: DNA Repair & Trapping Potency

Case Study: Niraparib (Indazole) vs. Olaparib (Phthalazinone)

While Olaparib is the market leader, Niraparib utilizes an indazole core to optimize bioavailability and "PARP trapping"—the ability to lock the PARP enzyme onto damaged DNA, preventing repair.

Comparative Data: Ovarian Cancer Models (BRCAwt vs BRCAmut)
FeatureNiraparib (Indazole)Olaparib (Phthalazinone)Technical Insight
PARP1 IC50 (Biochemical) 3.8 nM5.0 nMBiochemically similar, but cellular behavior differs.
PARP Trapping Efficiency High ModerateNiraparib is more cytotoxic in BRCA-wildtype cells due to superior trapping.
Bioavailability >70%~40-50%The indazole scaffold contributes to Niraparib's high oral bioavailability and tissue distribution.
Cellular IC50 (BRCA1-mut) ~5 nM~10 nMNiraparib often shows steeper dose-response curves.

Visualizing the Mechanism

Pathway Diagram: VEGF Signaling & Indazole Blockade

The following diagram illustrates where Axitinib and Pazopanib intercept the angiogenic signaling cascade.

VEGF_Pathway VEGF_Ligand VEGF Ligand VEGFR VEGFR (RTK) VEGF_Ligand->VEGFR Activation PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Indazole Indazole Inhibitor (Axitinib/Pazopanib) Indazole->VEGFR ATP Competition (Blockade) AKT AKT PI3K->AKT Angiogenesis Angiogenesis & Cell Proliferation AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Indazole-based TKIs competitively bind the ATP pocket of VEGFR, halting downstream RAS/RAF and PI3K/AKT signaling cascades essential for tumor vascularization.

Validated Experimental Protocols

To ensure reproducibility when testing these compounds, follow these self-validating workflows.

Protocol A: High-Throughput Cell Viability (ATP Quantitation)

Objective: Determine IC50 of Axitinib/Pazopanib in HUVEC or Tumor lines. Method: CellTiter-Glo® (Promega) or equivalent ATP-luminescence assay.

  • Preparation of Stocks:

    • Dissolve Indazole compound in 100% DMSO to 10 mM.

    • Validation Step: Verify solubility by centrifugation at 10,000xg for 5 mins. Precipitate indicates saturation (common with Axitinib).

  • Seeding (Day 0):

    • Seed cells (e.g., 3,000 cells/well for HUVEC) in 96-well opaque plates.

    • Critical: Allow 24h attachment.[3] HUVECs are sensitive to detachment shock.

  • Compound Treatment (Day 1):

    • Perform 1:3 serial dilutions in DMSO.

    • Dilute DMSO stocks 1:1000 into culture medium (Final DMSO = 0.1%).

    • Control: Vehicle (0.1% DMSO) and Positive Control (1 µM Staurosporine).

  • Incubation:

    • Incubate for 72 hours at 37°C/5% CO2.

  • Readout (Day 4):

    • Equilibrate plate to Room Temp (20 mins).

    • Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins.

    • Read Luminescence.

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Fit using non-linear regression (4-parameter logistic) to derive IC50.

Protocol B: Kinase Selectivity Profiling (Western Blot)

Objective: Confirm target engagement (e.g., VEGFR2 phosphorylation inhibition).

  • Starvation: Serum-starve HUVECs (0.5% FBS) for 12 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat with Indazole compound (e.g., 10 nM Axitinib) for 1 hour.

  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis: Lyse immediately in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection: Blot for p-VEGFR2 (Tyr1175) vs. Total VEGFR2.

    • Success Criterion: Complete disappearance of p-VEGFR2 band at concentrations > IC90.

Workflow Visualization

The following diagram outlines the logical flow for a comparative drug screen.

Drug_Screen_Workflow Stock DMSO Stock Prep (10mM) QC Solubility Check (Centrifugation) Stock->QC Dilution Serial Dilution (1:3 Log Scale) QC->Dilution Treat Compound Addition (72h Incubation) Dilution->Treat Cells Cell Seeding (HUVEC / A498) Cells->Treat Readout ATP Luminescence (CellTiter-Glo) Treat->Readout Analysis IC50 Curve Fit (GraphPad Prism) Readout->Analysis

Caption: Standardized workflow for determining potency of indazole compounds. The solubility check (QC) is critical for hydrophobic indazoles like Axitinib.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research. Link

  • Kumar, R., et al. (2007). Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor growth inhibition. Molecular Cancer Therapeutics. Link

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Link

  • Doebele, R. C., et al. (2020). Entrectinib in patients with advanced or metastatic ROS1-fusion positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials. The Lancet Oncology. Link

  • Keunen, O., et al. (2011). Anti-VEGF treatment reduces blood supply and increases tumor cell invasion in glioblastoma. PNAS. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.